molecular formula C12H11N5O B4478982 2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4478982
M. Wt: 241.25 g/mol
InChI Key: OETMWVVGTJIXBK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound is based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system known for its remarkable applications in pharmaceutical development . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in drug design, often enabling interactions with enzyme active sites such as ATP-binding pockets . This scaffold has been successfully investigated in the development of inhibitors for various therapeutic targets, including viral RNA-dependent RNA polymerase (RdRP) for influenza treatment , cyclin-dependent kinases (CDK-2) , and phosphatidylinositol 3-kinases (PI3K) . Furthermore, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases like leishmaniasis and Chagas disease . The specific substitution pattern of this reagent—featuring a methoxymethyl group at the 2-position and a pyridin-4-yl group at the 7-position—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for optimizing the physicochemical properties of lead compounds. Researchers can utilize this compound as a key synthon in the synthesis of novel molecules with potential bioactivity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(methoxymethyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-8-11-15-12-14-7-4-10(17(12)16-11)9-2-5-13-6-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETMWVVGTJIXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Chemical Reactions Analysis

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and iodine/potassium iodide (I2/KI) for oxidative N-N bond formation . Major products formed from these reactions include various 1,2,4-triazolo derivatives, which are of significant interest in medicinal chemistry.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research. Key areas include:

Anticancer Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit the activity of receptor tyrosine kinases (RTKs), particularly AXL receptor tyrosine kinase. This inhibition is crucial in cancer therapy as it can impede tumor growth and metastasis. Studies have shown that targeting AXL can be beneficial in treating various cancers, including:

  • Lung cancer
  • Breast cancer
  • Colon cancer

Antimicrobial Properties

Triazolo compounds have demonstrated antimicrobial activity against various pathogens. The specific compound's effectiveness against bacterial strains and fungi is under investigation, suggesting potential use in developing new antibiotics.

Anti-inflammatory Effects

The compound has been observed to exhibit anti-inflammatory properties through the modulation of inflammatory pathways. This could lead to applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Case Studies and Research Findings

StudyFindingsApplications
Inhibition of AXL kinase led to reduced tumor growth in xenograft models.Cancer treatment strategies targeting AXL.
Demonstrated significant antibacterial activity against E. coli and S. aureus.Development of new antimicrobial agents.
Reduced inflammatory markers in animal models of arthritis.Potential treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction plays a pivotal role in various biological processes, including metabolism and aging.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazolopyrimidines is highly dependent on substituents at positions 2, 5, and 7. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Activities Reference
Target Compound 2-(Methoxymethyl), 7-(pyridin-4-yl) Enhanced solubility; pyridine enables target specificity Anticancer, kinase inhibition (inferred)
2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(4-Fluorobenzyl), 7-(3-pyridyl) Fluorine enhances lipophilicity; 3-pyridyl alters binding geometry Antiviral, enzyme inhibition
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Hydrazinyl, 5-methyl Hydrazinyl group enables nucleophilic reactivity Antimicrobial, anticancer
7-(Difluoromethyl)-2-ethyl-triazolo[1,5-a]pyrimidine 7-(Difluoromethyl), 2-ethyl Difluoromethyl boosts metabolic stability Antitumor, tubulin inhibition
5-Phenyl-N-(2-(pyridin-4-yl)ethyl)-triazolo[1,5-a]pyrimidin-7-amine 5-Phenyl, 7-(pyridin-4-yl ethylamino) Extended side chain improves receptor affinity Anti-tubercular

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Position 2 Substituents :

    • Methoxymethyl (target compound) improves aqueous solubility compared to lipophilic groups like 4-fluorobenzyl () or ethyl () but may reduce membrane permeability .
    • Fluorinated groups (e.g., difluoromethyl in ) enhance metabolic stability and binding to hydrophobic enzyme pockets .
  • Position 7 Substituents: Pyridin-4-yl (target compound) offers a planar structure for π-stacking with aromatic residues in kinase domains, whereas 3-pyridyl () may induce steric hindrance . Bulky substituents like phenoxymethyl () or dimethoxyphenyl () improve selectivity for specific targets (e.g., tubulin or viral proteases) .

Anticancer Activity

  • The target compound’s pyridin-4-yl group may inhibit kinases (e.g., EGFR or CDKs) by mimicking ATP’s adenine ring, a mechanism shared with 5-phenyl-triazolo[1,5-a]pyrimidines () .
  • Unlike fluorinated analogs (), the methoxymethyl group likely reduces cytotoxicity toward normal cells, as seen in similar ether-containing derivatives .

Antimicrobial Properties

  • The hydrazinyl group in 7-Hydrazinyl-5-methyl-triazolo[1,5-a]pyrimidine () confers bactericidal activity via metal ion chelation, a feature absent in the target compound .

Enzyme Inhibition

  • Triazolopyrimidines with trifluoromethyl groups () exhibit potent tubulin polymerization inhibition, whereas the target compound’s pyridine moiety may target oxidoreductases or proteases .

Biological Activity

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the triazolopyrimidine class. Its unique structural features, including a methoxymethyl group and a pyridinyl substituent, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C12H12N6O
  • Molecular Weight : Approximately 244.26 g/mol

The presence of the triazole and pyrimidine rings allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies suggest that it inhibits specific enzymes involved in microbial metabolism, which is crucial for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

Pathogen TypeInhibition Concentration (IC50)Mechanism of Action
Bacteria15 µg/mLEnzyme inhibition
Fungi10 µg/mLReceptor interaction

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: MGC-803 Cell Line
In a study involving the MGC-803 gastric cancer cell line, this compound demonstrated an IC50 value of approximately 12 µM. The compound inhibited the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell growth and survival .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MGC-80312ERK pathway inhibition
HCT-1169.58Apoptosis induction
MCF-713.1G2/M phase arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It modulates enzyme activity by binding to active sites or allosteric sites.
  • Signaling Pathway Modulation : The compound influences critical signaling pathways such as the ERK pathway, which is vital for cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by regulating apoptosis-related proteins.

Comparative Analysis

When compared to other compounds within the triazolopyrimidine class, this compound exhibits distinct advantages due to its unique functional groups which enhance its biological activity.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-fluorophenyl)-2-(methoxymethyl)-N-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidineFluorophenyl groupPotentially enhanced biological activity due to fluorination
2-amino-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidineAmino groupDifferent reactivity profile due to amino substitution
7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidineLacks methoxymethyl groupSimpler structure may lead to different biological effects

Q & A

Basic Synthesis Methods

Q: What are the common synthetic strategies for preparing 2-(methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine? A: Synthesis typically involves multi-step reactions, starting with the cyclization of triazole and pyrimidine precursors. Key steps include:

  • Condensation reactions between amino-triazoles and carbonyl-containing intermediates (e.g., ethyl 3-oxohexanoate) under reflux conditions .
  • Solvent selection : Dichloromethane or ethanol/water mixtures are often used to optimize cyclization efficiency .
  • Functionalization : Introduction of the methoxymethyl and pyridinyl groups via nucleophilic substitution or palladium-catalyzed coupling .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yields for this compound? A: Critical parameters include:

  • Catalysts : Additives like TMDP (trimethylenedipiperidine) enhance reaction rates and yields in ethanol/water systems, though safety protocols are required due to TMDP’s toxicity .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Purification : Recrystallization in ethanol or methanol improves purity, as seen in analogous triazolopyrimidines .

Basic Structure-Activity Relationship (SAR)

Q: How do substituents influence the biological activity of triazolopyrimidines? A: Substituent positioning is critical:

  • Methoxymethyl group (C-5) : Enhances solubility and target binding, as seen in CDK2 inhibitors .
  • Pyridinyl group (C-7) : Participates in π-π stacking interactions with biological targets, improving potency .
  • Electron-withdrawing groups (e.g., halogens) at specific positions can modulate enzyme inhibition or tubulin-binding activity .

Advanced SAR: Substituent Effects on Target Interactions

Q: What mechanistic insights explain the role of the methoxymethyl and pyridinyl groups in biological activity? A:

  • Methoxymethyl : Acts as a hydrogen bond acceptor, facilitating interactions with kinase active sites (e.g., CDK2) .
  • Pyridinyl : Stabilizes binding via hydrophobic interactions and enhances cellular uptake due to its planar structure .
  • SAR studies on similar compounds show that trifluoroethylamino or methoxy groups at C-5 improve tubulin polymerization inhibition, suggesting analogous behavior in this compound .

Data Contradiction Analysis

Q: How can conflicting reports on triazolopyrimidines’ biological activities (e.g., enzyme inhibition vs. tubulin effects) be reconciled? A: Discrepancies arise from:

  • Substituent variations : Small structural changes (e.g., methoxymethyl vs. trifluoromethyl) alter target specificity .
  • Assay conditions : Tubulin polymerization assays (in vitro) may favor compounds with rigid aromatic systems, while enzyme inhibition assays prioritize functional group compatibility .
  • Systematic comparison of substituent libraries is essential to clarify structure-dependent mechanisms .

Basic Characterization Techniques

Q: What analytical methods are used to confirm the structure and purity of this compound? A: Standard protocols include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and ring fusion .
  • Mass spectrometry : High-resolution MS (e.g., m/z 533 molecular ion) confirms molecular weight .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Structural Analysis

Q: How can X-ray crystallography aid in understanding this compound’s bioactivity? A: Crystallographic data reveal:

  • Conformational preferences : Planar triazolopyrimidine cores facilitate stacking with protein targets .
  • Hydrogen-bonding networks : Methoxymethyl and pyridinyl groups form interactions critical for binding, as seen in CDK2 inhibitor co-crystals .
  • Comparative studies : Structural overlays with similar compounds (e.g., 5-(2-ethoxy-4-fluorophenyl) derivatives) highlight substituent-driven activity differences .

Mechanistic Studies in Biological Systems

Q: What experimental approaches are used to elucidate this compound’s mechanism of action? A: Key methodologies include:

  • In vitro tubulin polymerization assays : Monitor effects on microtubule dynamics, comparing to paclitaxel or vinca alkaloids .
  • Kinase inhibition profiling : Screen against panels of kinases (e.g., CDK2, Aurora kinases) using ATP-competitive assays .
  • Resistance studies : Evaluate activity in cell lines overexpressing multidrug resistance proteins to assess clinical relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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